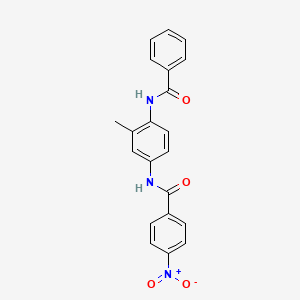
N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide
描述
N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide is a synthetic organic compound belonging to the class of benzamides This compound is characterized by the presence of a benzamide group substituted with a nitro group and a benzamido group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group onto the benzene ring is achieved through nitration. This involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation: The nitrobenzene derivative is then subjected to amidation, where an amide group is introduced. This can be achieved by reacting the nitrobenzene with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Benzoylation: The final step involves the benzoylation of the amide derivative to introduce the benzamido group. This is typically done using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents such as halogens or alkyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogens, alkyl halides, nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: N-(4-benzamido-3-methylphenyl)-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 4-benzamido-3-methylaniline.
科学研究应用
N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the structure-activity relationship of benzamide derivatives.
Medicine: Explored for its potential therapeutic applications. It is studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of specialty chemicals and materials. It is used in the formulation of dyes, pigments, and other industrial products.
作用机制
The mechanism of action of N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The nitro and benzamido groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide: This compound has a benzodioxole ring instead of a nitro group, which may result in different chemical and biological properties.
N-(4-benzamido-3-methylphenyl)-4-fluorobenzamide: The presence of a fluorine atom instead of a nitro group can influence the compound’s reactivity and biological activity.
N-(4-benzamido-3-methylphenyl)-3-bromo-4-ethoxybenzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-14-13-17(22-20(25)16-7-10-18(11-8-16)24(27)28)9-12-19(14)23-21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUIVAYKFGLHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


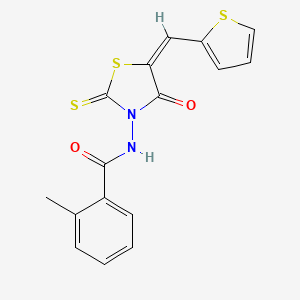
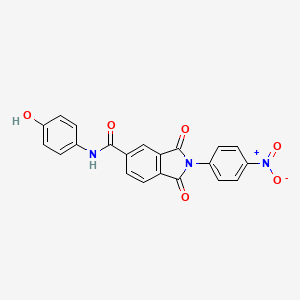
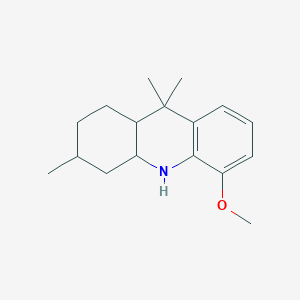
![N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3885346.png)
![{3-[5-(2,3-dichlorophenyl)-4-phenyl-1H-imidazol-1-yl]propyl}amine dihydrochloride](/img/structure/B3885358.png)
![5-(4-methoxyphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3885359.png)
![N-[(Z)-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enylidene]amino]-4-fluorobenzamide](/img/structure/B3885366.png)
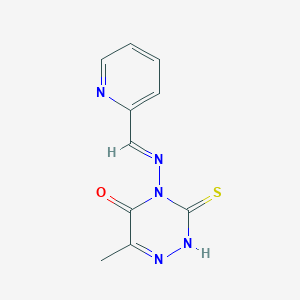
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885373.png)
![6-methylsulfanyl-2-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3885378.png)
![4-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B3885408.png)
![(E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B3885413.png)
![2-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3885421.png)
![N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3885429.png)
